A Comprehensive Technical Guide to the Synthesis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol
A Comprehensive Technical Guide to the Synthesis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a robust and stereoselective synthetic route to (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, a chiral alcohol with potential applications in pharmaceutical research and development. The synthesis is presented in two key stages: the Friedel-Crafts acylation to form the ketone intermediate, followed by an asymmetric reduction to yield the desired (R)-enantiomer of the alcohol. This document is designed to offer both theoretical understanding and practical, actionable protocols for laboratory execution.
Introduction and Retrosynthetic Analysis
The target molecule, (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, is a chiral secondary alcohol built upon a 3,4-dihydro-2H-1,5-benzodioxepine core. The stereochemistry at the carbinol center is critical for its potential biological activity, necessitating a synthetic strategy that provides high enantiomeric purity.
Our retrosynthetic approach deconstructs the target molecule into readily available starting materials. The chiral alcohol can be obtained via the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone. This ketone intermediate, in turn, can be synthesized through the Friedel-Crafts acylation of the commercially available 3,4-dihydro-2H-1,5-benzodioxepine.
Figure 1: Retrosynthetic analysis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol.
This two-step sequence offers a convergent and efficient pathway to the desired chiral alcohol.
Synthesis of the Ketone Intermediate: Friedel-Crafts Acylation
The first key transformation is the introduction of an acetyl group onto the 3,4-dihydro-2H-1,5-benzodioxepine ring via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common and effective choice.[1][2][3] The reaction proceeds by the formation of a highly electrophilic acylium ion from an acylating agent, such as acetyl chloride or acetic anhydride, which then attacks the electron-rich aromatic ring.
Causality Behind Experimental Choices
-
Choice of Acylating Agent: Acetic anhydride is often preferred over acetyl chloride for its lower volatility, ease of handling, and generally cleaner reactions.[4]
-
Lewis Acid Catalyst: Aluminum chloride is a powerful and cost-effective Lewis acid for Friedel-Crafts reactions.[1][3] A stoichiometric amount is often required as it complexes with the product ketone.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane is ideal to dissolve the reactants and facilitate the reaction without interfering with the Lewis acid catalyst.
-
Temperature Control: The initial reaction between the Lewis acid and the acylating agent is exothermic and should be performed at a low temperature (0 °C) to control the reaction rate and prevent side reactions.[1] The subsequent reaction with the benzodioxepine can then be allowed to proceed at room temperature.[1]
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 3,4-Dihydro-2H-1,5-benzodioxepine | 150.17 | (Specify amount) | (Calculate) |
| Acetic Anhydride | 102.09 | (Specify amount) | (Calculate) |
| Aluminum Chloride (anhydrous) | 133.34 | (Specify amount) | (Calculate) |
| Dichloromethane (anhydrous) | - | (Specify volume) | - |
| Hydrochloric Acid (conc.) | - | (Specify volume) | - |
| Saturated Sodium Bicarbonate | - | (Specify volume) | - |
| Anhydrous Magnesium Sulfate | - | (Specify amount) | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, add a solution of 3,4-dihydro-2H-1,5-benzodioxepine in anhydrous dichloromethane dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone.
Figure 2: Workflow for the Friedel-Crafts acylation.
Characterization of the Ketone Intermediate
The structure of the synthesized 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone (CAS No. 22776-09-6) can be confirmed by standard spectroscopic methods.[5][6]
-
¹H NMR: Expected signals would include those for the aromatic protons, the methylene protons of the dioxepine ring, and a singlet for the acetyl methyl group.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons, the carbons of the dioxepine ring, and the methyl carbon.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (192.21 g/mol ) should be observed.[6]
Asymmetric Reduction to (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol
The crucial step in this synthesis is the enantioselective reduction of the prochiral ketone to the desired (R)-alcohol. Several reliable methods exist for the asymmetric reduction of aryl ketones. Among the most robust and widely used are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation.
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source (e.g., BH₃·THF or BH₃·SMe₂) to one face of the ketone.[7][8] The choice of the (R)- or (S)-enantiomer of the catalyst dictates the stereochemical outcome of the reduction. To obtain the (R)-alcohol, the (R)-CBS catalyst is typically used.
-
Catalyst: The (R)-CBS catalyst, derived from (R)-diphenylprolinol, is a highly effective and commercially available catalyst for the enantioselective reduction of a wide range of ketones.[7][8]
-
Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF) is a common and convenient source of borane for this reaction.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent as it is compatible with the borane reagent and the catalyst.
-
Temperature: The reaction is typically carried out at low temperatures to enhance enantioselectivity.
Step 2: Asymmetric Reduction of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone | 192.21 | (Specify amount) | (Calculate) |
| (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | - | (Specify volume) | (Calculate) |
| Borane-tetrahydrofuran complex (1 M in THF) | - | (Specify volume) | (Calculate) |
| Anhydrous Tetrahydrofuran (THF) | - | (Specify volume) | - |
| Methanol | - | (Specify volume) | - |
| Saturated Ammonium Chloride | - | (Specify volume) | - |
| Ethyl Acetate | - | (Specify volume) | - |
| Anhydrous Sodium Sulfate | - | (Specify amount) | - |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution.
-
Cool the solution to the desired low temperature (e.g., -20 °C to 0 °C).
-
Slowly add the borane-THF solution to the catalyst solution and stir for a few minutes.
-
Add a solution of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the low temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol.
Method 2: Noyori Asymmetric Hydrogenation
An alternative and highly efficient method is the Noyori asymmetric hydrogenation, which typically employs a ruthenium catalyst with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[9][10] This method often requires a hydrogen atmosphere and can provide excellent enantioselectivity.
-
Catalyst System: A common catalyst precursor is a Ru(II)-BINAP-diamine complex. The specific chirality of the ligands determines the enantioselectivity of the product.
-
Hydrogen Source: The reaction is carried out under a positive pressure of hydrogen gas.
-
Solvent: Protic solvents like methanol or ethanol are often used.
-
Base: A base, such as potassium tert-butoxide, is typically required to generate the active catalytic species.
Characterization of the Final Product
The final product, (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, should be thoroughly characterized to confirm its structure and enantiomeric purity.
-
¹H NMR and ¹³C NMR: These will confirm the overall structure, showing the presence of the hydroxyl group and the chiral center.
-
Mass Spectrometry: To confirm the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is essential to determine the enantiomeric excess (ee) of the product by separating the (R) and (S) enantiomers.
-
Optical Rotation: Measurement of the specific rotation can be compared to literature values if available.
Figure 3: General workflows for asymmetric reduction methods.
Safety Considerations
-
Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Borane Reagents: Borane-THF is flammable and can release flammable hydrogen gas upon contact with water or protic solvents. It should be handled under an inert atmosphere.
-
Hydrogen Gas: When performing Noyori asymmetric hydrogenation, appropriate precautions for handling a flammable gas under pressure must be taken. The reaction should be conducted in a well-ventilated area with a properly assembled and tested pressure reactor.
Conclusion
The synthesis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol can be reliably achieved through a two-step sequence involving a Friedel-Crafts acylation followed by an asymmetric reduction. The choice between the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation for the second step will depend on the available laboratory equipment and expertise. Both methods are well-established and capable of delivering the target chiral alcohol with high enantiomeric purity. Careful execution of the described protocols and adherence to safety precautions are paramount for a successful synthesis.
References
- Experiment 1: Friedel-Crafts Acylation. (n.d.).
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
-
Corey–Itsuno reduction. (2023, October 26). In Wikipedia. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction. (2014, June 18). Chem-Station Int. Ed. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. [Link]
-
1-(3,4-dihydro-2h-1,5-benzodioxepin-7-yl)ethanone. (n.d.). Chemsrc.com. [Link]
-
Asymmetric hydrogenation. (2023, December 19). In Wikipedia. [Link]
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- 13 Friedel-Crafts Acylation. (n.d.).
- Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]
-
Friedel-Crafts Acylation with Practice Problems. (2023, February 23). Chemistry Steps. [Link]
-
Experiment 14: Friedel-Crafts Acylation. (2011, August 2). [Video]. YouTube. [Link]
- Short Summary of 1H-NMR Interpretation. (n.d.).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, A Remarkable Natural Product. (2025, November 20). PMC.
- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.).
- 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. (n.d.). AWS.
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIV
- VI. 1H and 13C NMR Spectra. (n.d.). Rsc.org.
- 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0267046). (n.d.). NP-MRD.
- 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0304473). (n.d.). NP-MRD.
-
amine hydrochloride. (n.d.). PubChemLite.
- Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(dimethylamino)-. (n.d.). Guidechem.
- Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime. (n.d.). Aldlab Chemicals, LLC.
- 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-8-methyl-4H-chromen-4-one. (n.d.). PubChem.
- 1-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylideneamino]-3-(2-methoxyphenyl)thiourea. (n.d.). Guidechem.
- Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(1-piperidinyl)-. (n.d.). Guidechem.
- Enantioselective Total Synthesis of (−) - Acetylaranotin, A Dihydrooxepine Epidithiodiketopiperazine. (n.d.). PMC.
- Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. (2022, September 19). Beilstein Journals.
- Production of ( R )-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. (n.d.).
- Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. (n.d.).
- Asymmetric reduction of ketones using CBS catalyst. (n.d.).
- Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (n.d.). PMC.
- 1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone. (n.d.). PMC.
- Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (2002, January 31). PubMed.
- Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation C
- Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. (2012, October 10). IntechOpen.
- Investigation Towards the Asymmetric CBS-Catalysed Reduction of Aryl Methyl Ketones with Electrochemically in Situ Gener
- Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation C
- CBS reduction of acetophenone followed by 11B NMR. (2021, June 10). Magritek.
- London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shib
- Enantioselective Reduction of Ketones. (n.d.).
- Buy 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-one (EVT-3169192). (n.d.). EvitaChem.
- DE102007055124A1 - New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one, useful as fragrance and/or flavor material, and in e.g. shampoo, softener, detergent, pre-shave product, floor cleaner, air freshener and sunscreen cream. (n.d.).
- Synthesis of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. (n.d.). PrepChem.com.
- Asymmetric Routes to Chiral Secondary Alcohols. (2026, March 11). Pharmaceutical Technology.
- Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing.
- Organic & Biomolecular Chemistry. (2024, May 15).
- Noyori Hydrogenation. (2022, April 23). [Video]. YouTube.
- CBS Reduction, Enantioselective Catalysis. (2021, September 15). [Video]. YouTube.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). PMC.
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones | IntechOpen [intechopen.com]
- 5. 1-(3,4-dihydro-2h-1,5-benzodioxepin-7-yl)ethanone, CasNo.22776-09-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]
